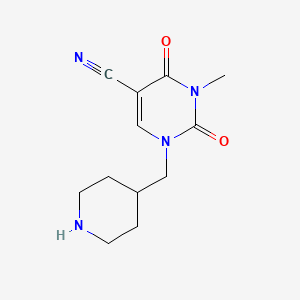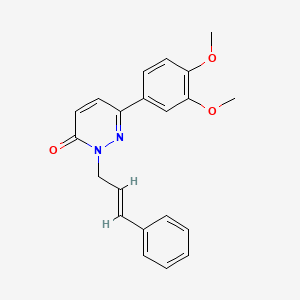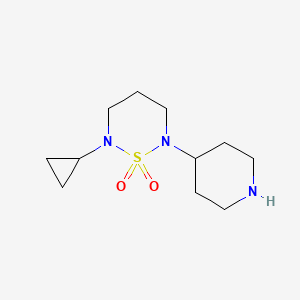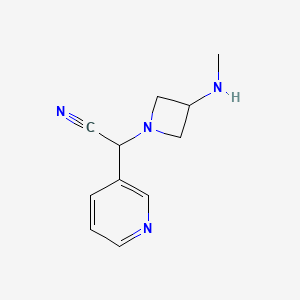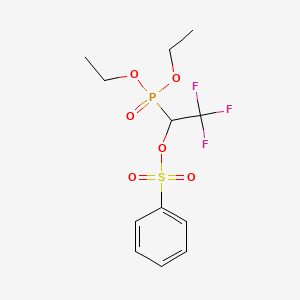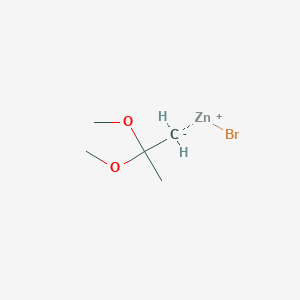
2,2-Dimethoxypropyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxypropyl)Zinc bromide: is an organozinc compound that is used in organic synthesis. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds. This compound is typically used in the context of organometallic chemistry, where it serves as a reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethoxypropyl)Zinc bromide typically involves the reaction of 2,2-Dimethoxypropane with Zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction can be represented as follows:
2,2-Dimethoxypropane+Zinc bromide→2,2-Dimethoxypropyl)Zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxypropyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain chemical transformations.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Catalysts: Palladium, nickel, or copper catalysts may be used to facilitate certain reactions.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the addition to aldehydes or ketones, the major products are often secondary or tertiary alcohols.
Scientific Research Applications
2,2-Dimethoxypropyl)Zinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science:
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxypropyl)Zinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds by coordinating with nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
2,2-Dimethoxypropyl)Zinc chloride: Similar in structure but with a chloride instead of a bromide.
2,2-Dimethoxypropyl)Zinc iodide: Similar in structure but with an iodide instead of a bromide.
2,2-Dimethoxyethyl)Zinc bromide: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness: 2,2-Dimethoxypropyl)Zinc bromide is unique due to its specific reactivity and the nature of the zinc-bromide bond, which can influence the outcome of chemical reactions. The presence of the dimethoxypropyl group provides steric and electronic effects that can be leveraged in synthetic applications, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C5H11BrO2Zn |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
bromozinc(1+);2,2-dimethoxypropane |
InChI |
InChI=1S/C5H11O2.BrH.Zn/c1-5(2,6-3)7-4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
HHSIULXVHYPFGB-UHFFFAOYSA-M |
Canonical SMILES |
CC([CH2-])(OC)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


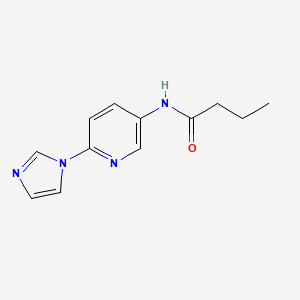


![(E)-2-((4-chlorophenyl)sulfonyl)-3-(9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B14877824.png)
![4-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14877827.png)
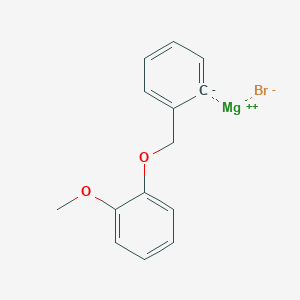
![[3-(3,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877834.png)
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)
